Fenson

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Field: Physical Chemistry

- Application: The first stage of Fenton’s reaction (oxidation of Fe 3+ with hydrogen peroxide) is used in Haber–Weiss reaction .

- Method: The reaction involves the oxidation of Fe 3+ with hydrogen peroxide .

- Results: This reaction is a key step in the Fenton process, contributing to the generation of hydroxyl radicals .

- Field: Organic Chemistry

- Application: Fenton’s reagent can be used in organic synthesis reactions .

- Method: This typically involves the hydroxylation of arenes via a free radical substitution .

- Results: The reaction can lead to the formation of various organic compounds .

- Field: Organic Chemistry

- Application: Fenton’s reagent can be used to convert benzene into phenol .

- Method: The reaction involves the oxidation of benzene using Fenton’s reagent .

- Results: The outcome of this reaction is the formation of phenol .

- Field: Organic Chemistry

- Application: Fenton’s reagent can be used to oxidize barbituric acid into alloxan .

- Method: The reaction involves the oxidation of barbituric acid using Fenton’s reagent .

- Results: The outcome of this reaction is the formation of alloxan .

- Field: Organic Chemistry

- Application: Fenton’s reagent can be used in the coupling reactions of alkanes .

- Method: The reaction involves the oxidation of alkanes using Fenton’s reagent .

- Results: The outcome of this reaction is the formation of various organic compounds .

- Field: Environmental Science

- Application: The Fenton process is widely used for wastewater treatment .

- Method: The process involves the oxidation of pollutants in wastewater using Fenton’s reagent .

- Results: The Fenton process has been found to be highly efficient and environmentally friendly for treating wastewater .

Haber–Weiss Reaction

Organic Synthesis

Conversion of Benzene into Phenol

Oxidation of Barbituric Acid into Alloxan

Coupling Reactions of Alkanes

Wastewater Treatment

- Field: Environmental Science

- Application: The Fenton process can be used for the degradation of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) .

- Method: This involves a combination of Fenton and Fenton-like reactions .

- Results: This method effectively degrades diclofenac in wastewater .

- Field: Environmental Science

- Application: The bio-electro-Fenton process is a combined process that has been developed to improve the efficiency of the Fenton process .

- Method: This process combines biological treatment with the electro-Fenton process .

- Results: This method has shown promising results in the treatment of wastewater .

- Field: Environmental Science

- Application: The Fenton process is used in advanced oxidation processes for the treatment of refractory/toxic wastewater .

- Method: The process involves the generation of hydroxyl radicals from the reaction between aqueous ferrous ions and hydrogen peroxide (H2O2), which can destroy refractory and toxic organic pollutants in wastewater .

- Results: The Fenton process has been found to be highly efficient in the removal of many hazardous organic pollutants from refractory/toxic wastewater .

- Field: Environmental Science

- Application: The photo-Fenton process is used for wastewater treatment .

- Method: This process involves the use of sunlight or artificial UV light to enhance the Fenton reaction .

- Results: The photo-Fenton process has been found to be highly effective in the degradation of recalcitrant chemical components in wastewater .

- Field: Environmental Science

- Application: The reuse of Fenton sludge is an emerging application of the Fenton process .

- Method: This involves the reuse of iron-containing sludge produced during the Fenton process .

- Results: This method has been found to be effective in reducing sludge production and improving oxidation efficiency .

- Field: Environmental Science

- Application: The Fenton process can be used for the treatment of contaminated soil .

- Method: This involves the use of the Fenton process to oxidize organic pollutants in the soil .

- Results: The Fenton process has been found to be effective in the degradation of organic pollutants in soil .

Degradation of Diclofenac

Bio-electro-Fenton Process

Advanced Oxidation Processes

Photo-Fenton Wastewater Treatment

Fenton Sludge Reuse

Treatment of Contaminated Soil

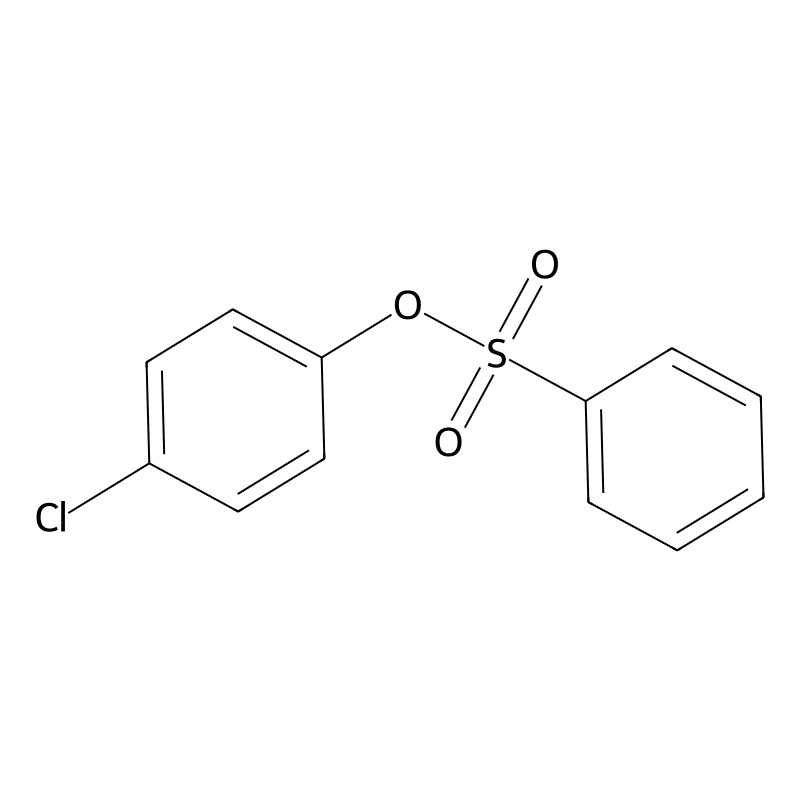

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is an organic compound with the molecular formula and a molecular weight of approximately 268.72 g/mol. It appears as a colorless to off-white crystalline solid and is primarily utilized as an analytical standard in various scientific applications. Fenson features a unique structure characterized by a chlorinated phenyl group attached to a benzenesulfonate moiety, which contributes to its distinctive chemical properties and biological activities .

- Substitution Reactions: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

- Hydrolysis: Under acidic or basic conditions, Fenson can hydrolyze to yield 4-chlorophenol and benzenesulfonic acid.

- Oxidation and Reduction: Although less common, Fenson can undergo oxidation and reduction reactions using reagents like potassium permanganate or lithium aluminum hydride, respectively .

Common Reagents and Conditions- Nucleophilic Substitution: Hydroxide ions or amines are typical nucleophiles.

- Hydrolysis: Conducted under acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) to facilitate the reaction .

Fenson exhibits significant biological activity, primarily as a central nervous system stimulant. It is suspected to act as a gamma-aminobutyric acid-gated chloride channel antagonist, disrupting normal neurotransmitter signaling. This disruption can lead to overstimulation of the nervous system in pests, resulting in their death. The compound's mechanism of action involves binding to gamma-aminobutyric acid receptors, inhibiting their normal function and causing increased neuronal excitability .

Cellular Effects

The biological effects of Fenson include:

- Increased neuronal excitability due to inhibition of gamma-aminobutyric acid receptors.

- Potential alterations in gene expression and cellular metabolism.

- In severe cases, disruption of normal cellular functions can lead to cell death .

Fenson can be synthesized through the reaction of 4-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonate ester bond. In industrial settings, similar synthetic routes are employed but optimized for larger scale production, ensuring high yield and purity through controlled reaction conditions .

Studies on Fenson's interactions indicate its role as a neurotoxin in pest management. Its ability to disrupt gamma-aminobutyric acid signaling pathways highlights its potential impact on non-target organisms as well. The compound's pharmacokinetics are crucial for understanding its bioavailability and environmental persistence, which are significant factors in assessing its safety and efficacy as a pesticide .

Fenson shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorophenol | Simple phenolic compound; used as an industrial chemical. | |

| Benzenesulfonic Acid | A sulfonic acid; used in dyes and surfactants. | |

| Chlorobenzene | A chlorinated aromatic hydrocarbon; used as a solvent. | |

| Para-Chlorophenyl Benzenesulfonate | Similar structure; used for similar applications but may differ in biological activity. |

Fenson's unique characteristic lies in its dual functionality as both an insecticide and an analytical standard due to its specific structural components that allow it to interact distinctly with biological systems compared to the similar compounds listed above .

Color/Form

XLogP3

Density

Melting Point

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

ACARICIDES

Methods of Manufacturing

General Manufacturing Information

INCOMPATIBILITIES: ... COMPATIBLE WITH COMMONLY-USED SPRAY MATERIALS.

... SUSPECTED OF FRUIT DAMAGE TO APPLE. ... FOR GREENHOUSE USE DO NOT APPLY TO CUCURBITS OR TO TOMATOES IN YOUNG STAGE OF GROWTH.

RESISTANCE OF PANONYCHUS ULMI ... TO FENSON ... APPEARED IN ENGLAND IN 1957 & 1958.

For more General Manufacturing Information (Complete) data for 4-CHLOROPHENYL BENZENESULFONATE (6 total), please visit the HSDB record page.